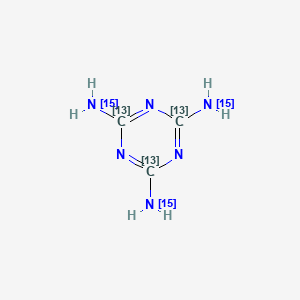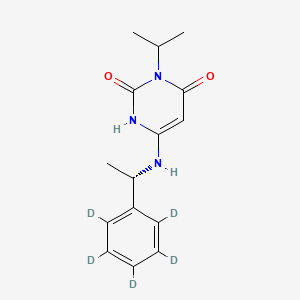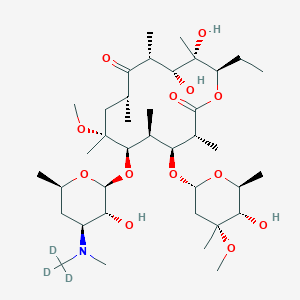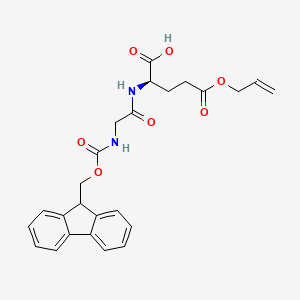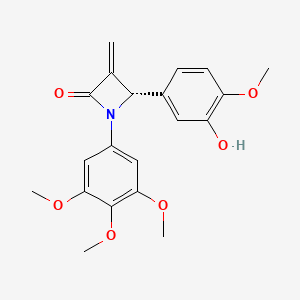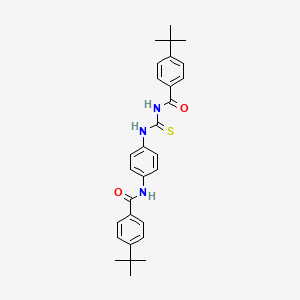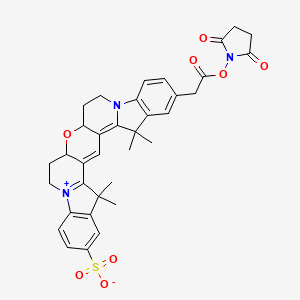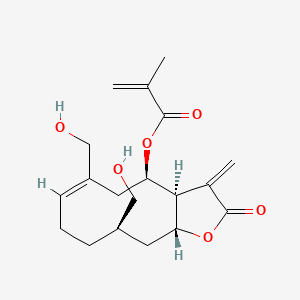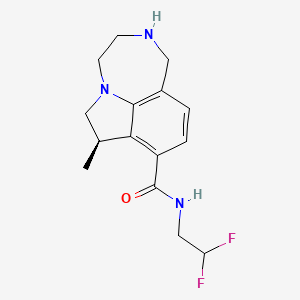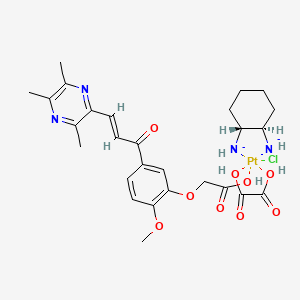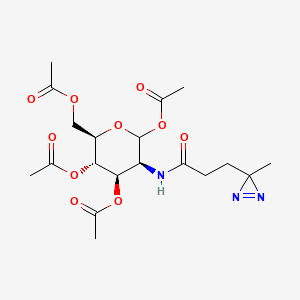
Ac4ManNDAz
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ac4ManNDAz is synthesized by incorporating a diazirine group into a mannose derivative. The synthesis involves multiple steps, including the protection of hydroxyl groups, introduction of the diazirine moiety, and subsequent deprotection. The acetyl-protecting groups on all hydroxyl groups reduce the polarity of the compound, allowing it to readily enter cells where it is deprotected to ManNDAz .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar steps as in laboratory synthesis. The process includes the protection of functional groups, introduction of the diazirine group, and purification to achieve high purity (≥98%) .
Analyse Des Réactions Chimiques
Types of Reactions
Ac4ManNDAz undergoes photo-crosslinking reactions upon UV irradiation. The diazirine group is activated to a reactive carbene that covalently crosslinks to nearby molecules .
Common Reagents and Conditions
Reagents: UV light, cell-permeable solvents (e.g., ethanol, DMSO)
Conditions: UV irradiation at approximately 350 nm
Major Products Formed
The major products formed from the photo-crosslinking reactions are covalent complexes between this compound and nearby glycoproteins or glycolipids .
Applications De Recherche Scientifique
Ac4ManNDAz is widely used in scientific research for studying glycoprotein and glycolipid interactions. Its applications include:
Chemistry: Used as a photo-crosslinking probe to study molecular interactions.
Biology: Incorporated into cell surface glycoproteins to study cell signaling and protein interactions.
Medicine: Potential use in drug delivery systems and therapeutic monitoring.
Industry: Utilized in the development of biochemical assays and diagnostic tools .
Mécanisme D'action
Ac4ManNDAz exerts its effects through photo-crosslinking. Once inside the cell, it is metabolized and incorporated into cell surface glycoproteins as a photo-crosslinking sialic acid analog. Upon UV irradiation, the diazirine group is activated to a reactive carbene that covalently crosslinks to nearby molecules, capturing glycoprotein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
SiaDAz: Another photo-crosslinking sialic acid analog used for similar applications.
ManNAc analogs: Compounds like Ac4ManNAz that are used for metabolic labeling and studying glycoprotein interactions
Uniqueness
Ac4ManNDAz is unique due to its high cell permeability and efficiency in competing with endogenous sialic acid for incorporation into cell surface glycoproteins. Its ability to form stable covalent crosslinks under UV light makes it a valuable tool for studying molecular interactions .
Propriétés
Formule moléculaire |
C19H27N3O10 |
|---|---|
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[3-(3-methyldiazirin-3-yl)propanoylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H27N3O10/c1-9(23)28-8-13-16(29-10(2)24)17(30-11(3)25)15(18(32-13)31-12(4)26)20-14(27)6-7-19(5)21-22-19/h13,15-18H,6-8H2,1-5H3,(H,20,27)/t13-,15+,16-,17-,18?/m1/s1 |
Clé InChI |
UZYLHDJBFVVKBM-GAMQSXCYSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CCC2(N=N2)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC2(N=N2)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


